7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one
CAS No.: 1595028-26-4
Cat. No.: VC2787390
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1595028-26-4 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one |
| Standard InChI | InChI=1S/C13H14N2O/c1-13(2)6-9-11(10(16)7-13)12-8(15-9)4-3-5-14-12/h3-5,15H,6-7H2,1-2H3 |
| Standard InChI Key | ATXGNVKOSHWPRL-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC=N3)C |
| Canonical SMILES | CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC=N3)C |
Introduction
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one is a complex organic compound with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.27 g/mol . This compound is a derivative of the pyridoindole class, which is known for its diverse biological activities and potential applications in pharmaceutical research.
Synthesis and Preparation
While specific synthesis methods for 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one are not detailed in the available literature, compounds in the pyridoindole class are generally synthesized through multi-step reactions involving condensation and cyclization processes. These methods often require careful control of reaction conditions to achieve the desired structure and purity.
Biological Activity and Potential Applications
Although specific biological activity data for 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one is not readily available, compounds within the pyridoindole family have shown promise in various biological assays, including potential anticancer and neuroprotective effects. Further research is needed to explore the biological properties of this specific compound.
Research Findings and Future Directions
Given the lack of detailed research findings on 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one, future studies should focus on its synthesis optimization, biological activity screening, and potential applications in medicinal chemistry. The compound's structural uniqueness suggests it could serve as a valuable scaffold for designing new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume